2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide
Description
Structural Taxonomy and IUPAC Nomenclature
The compound’s systematic IUPAC name, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(2-chlorophenyl)acetamide , reflects its intricate architecture. Breaking this down:
- Parent chain : The acetamide backbone (CH₃CONH–) serves as the core.
- Substituents :
- A 2-chlorophenyl group at the α-carbon of the acetamide.
- A nitrogen-linked ethyl group bearing two heterocyclic rings:
- A 3,5-dimethyl-1H-pyrazol-1-yl group (pyrazole with methyl groups at positions 3 and 5).
- A furan-2-yl group (oxygen-containing five-membered ring).
Structural Data :
| Feature | Description |
|---|---|
| Molecular Formula | C₂₀H₂₁ClN₄O₂ |
| Molecular Weight | 408.86 g/mol |
| Key Functional Groups | Amide, pyrazole, furan, chlorophenyl |
The pyrazole and furan rings confer planarity and π-π stacking potential, while the chlorophenyl group enhances lipophilicity, facilitating membrane penetration.
Historical Development in Heterocyclic Amide Research
The exploration of heterocyclic amides began in the mid-20th century, driven by their ubiquity in natural products and pharmaceuticals. Pyrazole derivatives, first synthesized in the 1880s, gained prominence with the discovery of antipyrine (1884), an early analgesic. Furan-containing compounds emerged later, with furanose sugars and furanocoumarins highlighting their biochemical versatility.
The fusion of pyrazole and furan into amide frameworks accelerated in the 2000s, as seen in studies like Hamed et al. (2016) , who synthesized pyrazole-furan hybrids with antibacterial properties. Concurrently, reviews such as Kumar et al. (2019) underscored heterocyclic amides’ potential as antimicrobial and anticancer agents, validating their structural complexity as a scaffold for drug discovery.
Significance in Modern Medicinal Chemistry
This compound exemplifies the strategic integration of pharmacophoric elements:
- Pyrazole : Known for modulating kinases and inflammatory mediators (e.g., COX-2).
- Furan : Imparts metabolic stability and hydrogen-bonding capacity.
- Chlorophenyl : Enhances binding affinity to hydrophobic enzyme pockets.
Mechanistic Insights :
- The amide linkage facilitates hydrogen bonding with biological targets like proteases or GPCRs.
- The pyrazole’s dimethyl groups sterically shield the core, improving metabolic stability.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-10-14(2)23(22-13)17(18-8-5-9-25-18)12-21-19(24)11-15-6-3-4-7-16(15)20/h3-10,17H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNPHJFHAVIAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.82 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a furan substituent, contributing to its diverse biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The pyrazole scaffold is known for its ability to inhibit various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds similar to 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Some derivatives showed IC50 values as low as 0.39 µM against HCT116 cells .
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have also been documented. The presence of the pyrazole ring contributes to the inhibition of pro-inflammatory mediators:
- Studies have shown that certain derivatives can significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives are known for their broad-spectrum antimicrobial properties:
- Research findings indicate that compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
Table 2: Antimicrobial Activity of Related Compounds
The mechanisms underlying the biological activities of 2-(2-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide involve:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in regulating cell division and survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication in cancer cells .
- Modulation of Inflammatory Pathways : The compound may inhibit the production of cyclooxygenase (COX) enzymes involved in inflammatory processes.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole-based compounds in clinical settings:
Comparison with Similar Compounds
Key Observations :
- Pyrazole vs. Benzothiazole : Pyrazole-containing analogs (e.g., 7d) demonstrate explicit antimicrobial activity, whereas benzothiazole derivatives (e.g., ) are often patented for broader agrochemical uses.
- Substituent Effects : Chlorophenyl groups enhance bioactivity in both antimicrobial (7d, ) and herbicidal (metazachlor, ) contexts. The furan group in the target compound may improve metabolic resistance compared to phenyl or benzothiazole systems .
Crystallographic and Spectroscopic Data
- Crystal Packing: N-(3-Cl-4-FPh)-2-naphthylacetamide forms N–H···O hydrogen bonds stabilizing its lattice .
- Spectroscopy : Pyrazole-containing analogs (e.g., 7d) show distinct 1H NMR signals at δ 2.25 (pyrazole-CH3) and δ 7.35–7.55 (aromatic protons), consistent with the target compound’s expected spectral profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
